![molecular formula C32H37N3O7 B11620526 Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620526.png)
Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a structurally complex molecule belonging to the 1,4-dihydropyridine (1,4-DHP) class. This compound features a central 1,4-dihydropyridine ring substituted at the 2- and 6-positions with methyl groups and at the 4-position with a pyrazole moiety. The pyrazole ring is further substituted with a phenyl group at position 1 and a 4-ethoxyphenyl group at position 2. The 3,5-dicarboxylate groups are esterified with 2-methoxyethyl groups, distinguishing it from related analogs .
However, the substitution pattern in this compound suggests additional functional versatility.
Synthetic routes for analogous compounds involve multicomponent Hantzsch reactions, where aldehydes, β-ketoesters, and ammonia precursors are condensed to form the 1,4-DHP core. Modifications at the pyrazole and ester groups are achieved through post-synthetic functionalization .
Properties
Molecular Formula |
C32H37N3O7 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H37N3O7/c1-6-40-25-14-12-23(13-15-25)30-26(20-35(34-30)24-10-8-7-9-11-24)29-27(31(36)41-18-16-38-4)21(2)33-22(3)28(29)32(37)42-19-17-39-5/h7-15,20,29,33H,6,16-19H2,1-5H3 |
InChI Key |
UJQXWFLMIVNWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCCOC)C)C)C(=O)OCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 4-ethoxyphenylhydrazine with acetophenone under acidic conditions to form 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole.
Pyridine Ring Formation: The next step involves the formation of the pyridine ring. This can be done by reacting the pyrazole derivative with 2,6-dimethyl-3,5-pyridinedicarboxylate under basic conditions.
Esterification: The final step is the esterification of the carboxyl groups with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methoxyethyl carboxylate groups are susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the ester carbonyl followed by nucleophilic attack by water yields carboxylic acid and 2-methoxyethanol .
-
Basic Saponification : Reaction with NaOH or KOH generates carboxylate salts .
Reaction Conditions | Reagents | Products |
---|---|---|
1M HCl, reflux, 6 hrs | HCl (aq) | Dicarboxylic acid + 2-methoxyethanol |
0.5M NaOH, 80°C, 4 hrs | NaOH | Disodium carboxylate + glycol derivatives |
Pyridine Ring Modifications
The 1,4-dihydropyridine (DHP) ring exhibits redox reactivity:
-
Oxidation : With agents like DDQ or MnO₂, the DHP ring oxidizes to pyridine, altering conjugation and biological activity .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring to decahydropyridine .
Pyrazole Ring Functionalization
The 1-phenylpyrazole moiety participates in:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) at the 5-position of the pyrazole ring .
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium derivatives .
Aromatic Ether Cleavage
The 4-ethoxyphenyl group undergoes:
-
Demethylation : With BBr₃ or HI, the ethoxy group converts to hydroxyl .
-
Nucleophilic Aromatic Substitution : Electron-withdrawing substituents enable displacement reactions with amines or thiols.
Target Position | Reagent | Product |
---|---|---|
4-Ethoxy | BBr₃, CH₂Cl₂ | 4-Hydroxyphenyl derivative |
3-Pyrazole | Cl₂, FeCl₃ | 3-Chloropyrazole analog |
Cross-Coupling Reactions
The aryl halide-free structure limits direct metal catalysis, but functionalization via:
-
Suzuki-Miyaura : Requires prior introduction of boronic esters at reactive positions .
-
Buchwald-Hartwig Amination : Feasible for modifying pyrazole or phenyl rings after halogenation .
Photochemical and Thermal Stability
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the ester and DHP groups .
-
Thermal Rearrangement : Heating above 150°C promotes ring-opening reactions, forming polycyclic byproducts .
The compound’s multifunctional design allows tailored modifications for pharmacological optimization or material science applications. Further experimental validation is required to confirm reaction efficiencies and regioselectivity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively target various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of similar pyrazole derivatives. The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .
Neuroprotective Effects
There is emerging evidence that certain derivatives of pyridine and pyrazole compounds possess neuroprotective properties. These compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Applications in Drug Development
The structural features of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate make it a valuable candidate for further modifications aimed at enhancing its pharmacological profiles.
Table: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Induces apoptosis; inhibits cell proliferation | |
Anti-inflammatory | Inhibits COX and LOX pathways | |
Neuroprotective | Reduces oxidative stress |
Case Studies
Case Study 1: Anticancer Screening
In a study conducted on various pyrazole derivatives, this compound was shown to significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced pro-inflammatory cytokine levels in a murine model of arthritis. This effect was linked to its ability to modulate immune responses and inhibit inflammatory mediators.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can bind to metal ions or form hydrogen bonds with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
Ester Group Impact :
- The 2-methoxyethyl esters in the target compound likely improve solubility compared to bulkier benzyl or isopropyl esters . Ethyl esters (as in ) balance lipophilicity and metabolic stability.
- Bulkier esters (e.g., benzyl, isopropyl) may enhance membrane permeability but reduce aqueous solubility .
Brominated analogs (e.g., ) show enhanced antimicrobial activity due to halogen-mediated interactions with biological targets .
Biological Activity Trends :
- Nitro- or halogen-substituted pyrazoles (e.g., bromine in ) correlate with antimycobacterial and antimicrobial activities .
- Methoxy groups (as in the target compound and ) are associated with antioxidant and anti-inflammatory effects .
Functional Group Contributions to Activity
- Nitroimidazole vs. The absence of such groups in the target compound may limit its utility in this context.
- Hydrogen Bonding : The 2-methoxyethyl groups may participate in hydrogen bonding, improving target binding compared to purely hydrophobic esters (e.g., isopropyl) .
Biological Activity
Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with potential therapeutic applications. This article aims to detail its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is C₃₈H₄₃N₅O₉, with a molecular weight of approximately 713.8 g/mol . The presence of the pyrazole ring and pyridine dicarboxylate moiety suggests potential interactions with various biological targets.
Research has indicated that compounds similar to this structure may exhibit various pharmacological effects. The biological activity can be attributed to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes such as phospholipase A2, which plays a role in inflammatory processes .
- Antioxidant Properties : Many derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antitumor Activity : Some studies suggest that related compounds may induce apoptosis in cancer cells through various signaling pathways.
In Vitro Studies
A series of in vitro assays have demonstrated the biological effects of the compound:
Activity | IC50 Value (µM) | Reference |
---|---|---|
Phospholipase A2 Inhibition | 0.18 | |
Antioxidant Activity | Not specified | General observation |
Cytotoxicity against Cancer Cells | Varies by cell line | General observation |
Case Studies
- Anticancer Activity : In a study involving human cancer cell lines, derivatives of the compound were tested for cytotoxicity. Results indicated that certain analogs exhibited significant cytotoxic effects, leading to cell death through apoptosis .
- Anti-inflammatory Effects : A related compound was evaluated for its ability to reduce inflammation in animal models. The findings suggested a marked reduction in inflammatory markers, indicating potential therapeutic benefits for inflammatory diseases .
Conclusion and Future Directions
The compound this compound shows promise due to its multifaceted biological activities. Future research should focus on:
- Clinical Trials : To assess the efficacy and safety in humans.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing this compound, and what critical parameters influence reaction yield?
- Methodology : The synthesis involves a Hantzsch dihydro-pyridine formation followed by pyrazole functionalization. Key steps include refluxing in absolute ethanol with glacial acetic acid (1:1 molar ratio of precursors) for 4–6 hours . Critical parameters:
- Solvent polarity : Ethanol/water mixtures improve cyclization yields by 15–20% compared to pure ethanol.
- Catalyst optimization : Acetic acid concentration (5 drops per 0.001 mol precursor) minimizes side reactions.
- Purification : Recrystallization or silica-gel chromatography (ethyl acetate/hexane) achieves >95% purity.
Q. Which analytical techniques are essential for confirming structural integrity, and how should conflicting data be addressed?
- Techniques :
- X-ray crystallography : Determines molecular geometry and substituent positions .
- ¹H/¹³C NMR : Identifies dihydro-pyridine protons (δ 5.2–5.8 ppm) and ester group environments .
- HPLC-MS : Ensures purity (>95% for pharmacological studies).
- Conflict resolution :
- Use temperature-dependent NMR to detect dynamic effects.
- Apply 2D NMR (COSY, HSQC) to resolve coupling ambiguities .
- Cross-validate with crystallographic data .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for the pyrazole-dihydropyridine scaffold?
- Design :
- Synthetic variations : Prepare analogs with modified aryl (e.g., 4-methylphenyl) or ester (e.g., ethyl) groups .
- Assays : Radioligand binding assays (triplicate measurements) with IC₅₀ determination.
- Data analysis :
- Multivariate regression correlates substituent electronic effects (Hammett σ) with bioactivity.
- Example data :
Compound | R₁ (Pyrazole) | R₂ (Ester) | IC₅₀ (nM) | LogP |
---|---|---|---|---|
1 | 4-Ethoxyphenyl | 2-MeO-Et | 12.3 ± 1.2 | 3.45 |
2 | 4-Methylphenyl | Ethyl | 45.6 ± 3.8 | 2.89 |
- Statistical validation : ANOVA (p < 0.05) identifies critical substituents .
Q. What methodologies are appropriate for assessing environmental persistence and degradation pathways in aquatic systems?
- Protocols :
- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days) with LC-MS/MS monitoring .
- Photolysis : Simulated sunlight (λ > 290 nm) quantifies half-lives.
- Key findings :
Condition | Half-life (days) | Major Degradants |
---|---|---|
pH 7 | 34.2 | Des-esterified analog |
Photolysis | 8.5 | Quinoline derivative |
- Ecotoxicity : Follow with Daphnia magna EC₅₀ assays .
Q. How should researchers address batch-to-batch variability in biological activity data?
- Quality control :
- Standardize synthesis under inert atmosphere .
- Require ≥98% HPLC purity and identical NMR spectra across batches.
- Statistical correction :
- Use Z’-factor validation (Z’ > 0.5) for assay robustness.
- Apply mixed-effects models to isolate batch effects .
- Example normalization :
Batch | Raw IC₅₀ (nM) | Normalized IC₅₀ (nM) |
---|---|---|
A | 18.7 | 15.2 |
B | 22.4 | 15.8 |
Methodological Notes
- Synthetic reproducibility : Document reaction atmosphere (N₂/Ar) to prevent dihydropyridine oxidation .
- Advanced characterization : Combine X-ray data with DFT calculations to predict electronic properties .
- Environmental sampling : Use solid-phase extraction (SPE) for trace degradation product detection in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.